1-(4-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine
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Overview
Description
1-(4-METHOXYPHENYL)-4-(2-NITRO-5-PIPERAZINOPHENYL)PIPERAZINE is a complex organic compound that features both methoxy and nitro functional groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-4-(2-NITRO-5-PIPERAZINOPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is:
Piperazine Formation: The formation of the piperazine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and methoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-4-(2-NITRO-5-PIPERAZINOPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the methoxy group with other functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-(2-NITRO-5-PIPERAZINOPHENYL)PIPERAZINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-4-(2-AMINO-5-PIPERAZINOPHENYL)PIPERAZINE: Similar structure but with an amino group instead of a nitro group.
1-(4-METHOXYPHENYL)-4-(2-CHLORO-5-PIPERAZINOPHENYL)PIPERAZINE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(4-METHOXYPHENYL)-4-(2-NITRO-5-PIPERAZINOPHENYL)PIPERAZINE is unique due to the presence of both methoxy and nitro groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H27N5O3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C21H27N5O3/c1-29-19-5-2-17(3-6-19)24-12-14-25(15-13-24)21-16-18(4-7-20(21)26(27)28)23-10-8-22-9-11-23/h2-7,16,22H,8-15H2,1H3 |
InChI Key |
IDNYMKFSVHQMAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC(=C3)N4CCNCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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